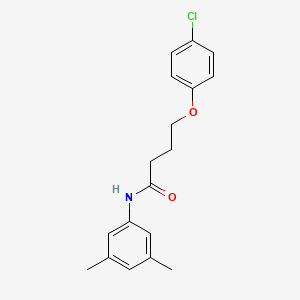

4-(4-氯苯氧基)-N-(3,5-二甲苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

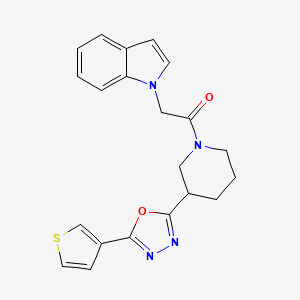

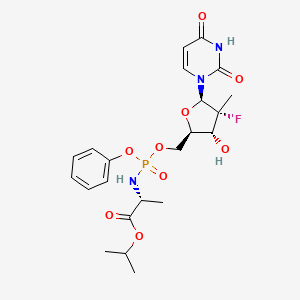

The compound "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide" is a chemical entity that may be related to various research areas, including organic synthesis, medicinal chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic organic acids and proceeding through esterification, formation of intermediates such as hydrazides and thiols, and final coupling reactions. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols, which are then reacted with a bromobutanamide precursor in the presence of DMF and NaH to yield the target compounds . This methodology could potentially be adapted for the synthesis of "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. For example, the crystal structure of a complex molecule containing a 4-chlorophenyl group was determined using X-ray crystallography, revealing the molecule's crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds and C-H...π interactions . These techniques could be employed to determine the molecular structure of "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide" and to understand its intermolecular interactions.

Chemical Reactions Analysis

The electrochemical behavior of chlorinated phenolic compounds can be studied using cyclic voltammetry and controlled-potential electrolysis. For example, the electrochemical reduction of triclosan in DMF was investigated, showing the reductive cleavage of aryl carbon-chlorine bonds and the formation of various phenolic reduction products . This information can be useful in predicting the electrochemical properties and potential reactions of "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide," especially if it contains similar chlorophenoxy moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of specific functional groups, such as chlorophenoxy or butanamide, can affect properties like solubility, melting point, and reactivity. While the papers provided do not directly discuss the physical and chemical properties of "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide," they do offer insights into the properties of structurally related compounds. For instance, the solubility of the compound in organic solvents like DMF can be inferred from the synthesis and reaction conditions described . Additionally, the presence of chloro and methoxy groups, as seen in the synthesized lipoxygenase inhibitors, suggests potential biological activity that could be explored for the compound .

科学研究应用

电化学合成和反应

电氧化双烯型氯化过程用于制备3-氯-2-氯甲基-4-(4-氯苯氧基)-1-丁烯,展示了该化合物在合成功能化异戊二烯单元中的作用。该方法展示了该化合物通过在特定条件下选择性制备来创建多样化化学结构的效用,突出了其在有机合成和化学研究中的重要性 (Uneyama 等,1983)。

新合成催化剂

双离子液体 [BDBDIm]Br 已被用作合成新型苯并恶唑的有效催化剂,该苯并恶唑使用不同的水杨酸衍生物和 2-氨基-4-氯苯酚在室温下合成。该应用强调了该化合物在温和条件下促进反应中的作用,有助于更绿色、更有效的化学过程 (Nikpassand 等,2015)。

不对称还原

该化合物被重点用作手性有机催化剂,用于三氯硅烷不对称还原前手性 N-芳基亚胺。这说明了它在生产手性分子中的应用,这对于药物和活性药物成分的开发至关重要 (Noshi,2014)。

氟化物结合和氧化还原化学

显示出协同氟化物结合的花青素大环的合成和研究揭示了该化合物在开发具有特定结合性质的材料中的潜力。该研究有助于理解超分子化学和设计具有定制电子和光物理性质的材料 (Pistner 等,2013)。

聚合催化剂

带有 2,6-二苯基苯胺部分的镍(II) 和钯(II) 二亚胺配合物已被探索用作烯烃聚合的催化剂。这项研究展示了该化合物在聚合物科学发展中的作用,因为它能够合成具有特定性质和应用的新聚合物 (Schmid 等,2001)。

属性

IUPAC Name |

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-13-10-14(2)12-16(11-13)20-18(21)4-3-9-22-17-7-5-15(19)6-8-17/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMRDRJTJVJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)